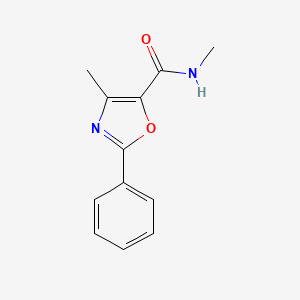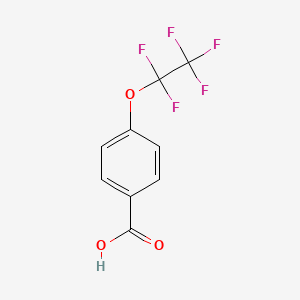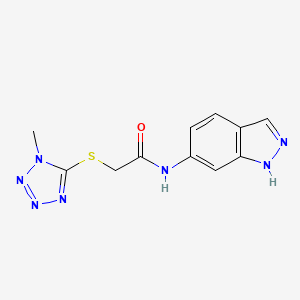![molecular formula C15H13ClN6O2 B2881740 3-(4-chlorophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921574-53-0](/img/structure/B2881740.png)
3-(4-chlorophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of the triazole class . Triazoles are a group of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 targeting compounds . The synthesis of these compounds involved the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research by El-Agrody et al. (2001) explored the synthesis of various [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and related compounds through reactions involving analogs of 3-(4-chlorophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione. These synthesized compounds exhibited tested antimicrobial activities, signifying their potential in medical and pharmaceutical applications (El-Agrody et al., 2001).
Second Coordination Sphere Analysis in Metal Complexes
Maldonado et al. (2009) investigated the interactions of derivatives of 1,2,3-triazolo[4,5-d]pyrimidin-5,7-dione, a similar compound to the one , with various divalent metal cations. The study provided insights into the second coordination sphere of these complexes, revealing the formation of distinct hydrogen bond networks and the potential applications in materials science and coordination chemistry (Maldonado et al., 2009).
Spectroscopic Analysis and Chemical Properties
Kuruvilla et al. (2018) conducted a detailed spectroscopic study (FT-IR, FT-Raman) of a compound closely related to this compound. This research is crucial for understanding the vibrational properties, molecular geometry, and potential biological activities of such compounds (Kuruvilla et al., 2018).
Applications in Anticancer Research
A study by Sucharitha et al. (2021) on novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives, which are structurally related to the chemical , demonstrated significant anti-proliferative activity against various human cancer cell lines. This research suggests the potential of these compounds in developing new anticancer agents (Sucharitha et al., 2021).
Mécanisme D'action
Propriétés
IUPAC Name |
8-(4-chlorophenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O2/c1-3-21-10-12(23)17-15(24)20(2)13(10)22-11(18-19-14(21)22)8-4-6-9(16)7-5-8/h4-7H,3H2,1-2H3,(H,17,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKDDGVLHFAURY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2881658.png)

![(1S)-1-{4-Amino-5-[(1S)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B2881660.png)
![1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-PHENYLPIPERAZINE](/img/structure/B2881663.png)
![3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine](/img/structure/B2881664.png)

![(E)-({2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2881668.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2881675.png)
![2-Chloro-1-[4-(3-phenoxypropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B2881679.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2881680.png)
